molecular formula C9H6N2O3 B2812952 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1014630-48-8

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2812952
CAS No.: 1014630-48-8
M. Wt: 190.158
InChI Key: WLESRXJDGURDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxylic acid with an oxazole derivative under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid

Comparison: Compared to similar compounds, 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the pyridine and oxazole rings. This positioning can influence its reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyridin-3-yl-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLESRXJDGURDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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